molecular formula C10H7N3O4 B1592411 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 701917-03-5

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1592411
CAS No.: 701917-03-5
M. Wt: 233.18 g/mol
InChI Key: HZENRRKFQYHSJU-UHFFFAOYSA-N
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Description

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The presence of a nitro group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary targets of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid are currently unknown. This compound is a derivative of the pyrazole family, which has been found in many important synthetic drug molecules . Pyrazole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of intermolecular hydrogen bonds . It is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is likely that this compound may exert a wide range of effects at the molecular and cellular levels.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-ketoesters or 1,3-diketones, followed by nitration and carboxylation steps . For example, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then nitrated using nitric acid and carboxylated using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an oxidizing agent, while the carboxylic acid group allows for interactions with biological targets through hydrogen bonding .

Properties

IUPAC Name

4-nitro-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZENRRKFQYHSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630441
Record name 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701917-03-5
Record name 4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester (240 mg, 0.92 mmol) at rt in ethanol (3 ml) under an argon atmosphere was added 1 N NaOH (1.8 ml). The mixture was stirred for 2 hrs. 3 N HCl was added until pH˜2 was reached. Upon addition of H2O (˜2 ml), the product precipitated out. It was collected by filtration, washed with H2O and dried. Off-white solid (184 mg, 86%).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Methyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate (1.14 g, 4.63 mmol) was suspended in 1N sodium hydroxide (11 mL), and the solution was stirred at room temperature for 2 hours under a nitrogen atmosphere. The precipitates formed upon addition of IN hydrochloric acid (12 mL) were collected by filtration, washed with water and dried to obtain the title compound (1.00 g, 93.2%).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Yield
93.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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